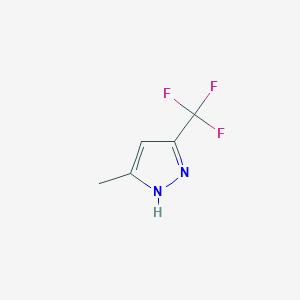

5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCHCAYDSKIFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142940 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10010-93-2 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Rise of Trifluoromethylated Pyrazoles in Contemporary Research

Emphasis on Trifluoromethylated Pyrazoles in Contemporary Research

The Profound Impact of Trifluoromethyl Groups on Chemical Properties and Biological Activities

From a biological perspective, the trifluoromethyl group can lead to enhanced binding affinity and selectivity for a specific biological target. mdpi.com This is attributed to a combination of factors, including increased hydrophobic interactions and the potential for forming unique intermolecular contacts. mdpi.com The metabolic stability of a drug candidate can also be improved by the presence of a -CF3 group, as it can block sites of oxidative metabolism. mdpi.com This increased stability can lead to a longer duration of action in the body. Research has demonstrated that the presence of a trifluoromethyl group can significantly enhance the anti-cancer activity of certain heterocyclic compounds. rsc.org

The Exploration of Polyfluorinated Pyrazoles for Enhanced Properties

The success of trifluoromethylated pyrazoles has spurred further investigation into polyfluorinated derivatives. The introduction of multiple fluorine atoms or other fluorinated alkyl groups can lead to even more pronounced effects on the molecule's properties. researchgate.net The study of polyfluorinated pyrazoles is an active area of research, with scientists exploring novel synthetic methodologies to access these complex structures. acs.orgresearchgate.net The unique properties imparted by extensive fluorination are being harnessed to develop new materials, agrochemicals, and pharmaceuticals with superior performance characteristics. researchgate.net For instance, some polyfluorinated pyrazole-containing drugs have demonstrated exceptionally long half-lives in the body. nih.gov

Cycloaddition-Based Synthetic Approaches

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are powerful tools in the synthesis of heterocyclic compounds like pyrazoles. These reactions often offer high atom economy and stereocontrol, making them highly desirable in organic synthesis.

[3+2] Cycloaddition Reactions in Pyrazole (B372694) Synthesis

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings, including the pyrazole core. This reaction involves a 1,3-dipole and a dipolarophile, which react to form a five-membered ring. Various combinations of dipoles and dipolarophiles have been explored for the synthesis of trifluoromethylated pyrazoles.

A highly effective and regioselective method for the synthesis of 5-trifluoromethylpyrazoles involves the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). rsc.org This catalyst-free approach is operationally simple and proceeds under mild conditions to afford high yields of the desired products. rsc.org The nitrile imines are typically generated in situ from the corresponding hydrazonyl chlorides in the presence of a base. rsc.org

The reaction between hydrazonyl chlorides and BTP has been shown to be exclusively regioselective, a significant advantage over traditional methods that often yield mixtures of regioisomers. rsc.org A variety of functional groups are well-tolerated in this transformation, highlighting its broad substrate scope. rsc.org The proposed mechanism involves the initial dehydrochlorination of the hydrazonyl chloride to form the nitrile imine intermediate. This is followed by a regioselective [3+2] cycloaddition with BTP, and subsequent elimination of HBr to yield the aromatic pyrazole ring.

Table 1: Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Nitrile Imines with BTP

| Entry | Hydrazonyl Chloride Substituent (R) | Base | Solvent | Yield (%) |

| 1 | Phenyl | Et3N | Toluene | 85 |

| 2 | 4-Chlorophenyl | Et3N | Toluene | 92 |

| 3 | 4-Methoxyphenyl | Et3N | Toluene | 88 |

| 4 | 2-Naphthyl | Et3N | Toluene | 86 |

| 5 | Thiophen-2-yl | Et3N | Toluene | 79 |

Data compiled from studies on the synthesis of 5-trifluoromethylpyrazoles.

The reaction of diazo compounds with alkynes is a classical and versatile method for pyrazole synthesis. In the context of trifluoromethylated pyrazoles, the use of trifluoromethyl-substituted diazo compounds or alkynes provides a direct route to the target molecules. While the use of alkynyl bromides in this specific context is less commonly documented in readily available literature, the general principle of 1,3-dipolar cycloaddition of diazoalkanes to alkynes is well-established. The reaction typically proceeds with high regioselectivity, governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Copper-catalyzed cycloaddition reactions have emerged as powerful tools for the synthesis of pyrazoles. Notably, phosphine-free catalytic systems are gaining traction due to the reduced cost and air-sensitivity of the catalysts. A copper-catalyzed chemoselective cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones provides a route to 4-trifluoromethyl pyrazoles. rsc.org This reaction proceeds under mild conditions and exhibits excellent regioselectivity. rsc.org The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate from 2-bromo-3,3,3-trifluoropropene, which then undergoes a [3+2] cycloaddition with the N-arylsydnone.

Table 2: Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles

| Entry | N-Arylsydnone Substituent | Catalyst | Ligand | Base | Yield (%) |

| 1 | Phenyl | Cu(OTf)2 | Phenanthroline | DBU | 85 |

| 2 | 4-Tolyl | Cu(OTf)2 | Phenanthroline | DBU | 82 |

| 3 | 4-Methoxyphenyl | Cu(OTf)2 | Phenanthroline | DBU | 78 |

| 4 | 4-Chlorophenyl | Cu(OTf)2 | Phenanthroline | DBU | 90 |

Data based on studies of copper-catalyzed cycloadditions for trifluoromethyl pyrazole synthesis. rsc.org

Silver salts have been effectively employed to mediate the synthesis of trifluoromethylated pyrazoles. One such approach involves the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. rsc.org This method proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a rsc.orgorganic-chemistry.org-H shift to afford the desired 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields. rsc.org The reaction is compatible with a variety of functional groups on the aryl ring of the N'-benzylidene tolylsulfonohydrazide. rsc.org

Another silver-mediated strategy involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction provides a versatile route to a range of substituted pyrazoles under mild conditions and with broad substrate scope.

Table 3: Silver-Catalyzed Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles

| Entry | Aryl Substituent of Hydrazide | Catalyst | Yield (%) |

| 1 | Phenyl | Ag2O | 75 |

| 2 | 4-Methylphenyl | Ag2O | 82 |

| 3 | 4-Chlorophenyl | Ag2O | 78 |

| 4 | 4-Methoxyphenyl | Ag2O | 85 |

Data compiled from research on silver-catalyzed pyrazole synthesis. rsc.org

Thermal Electrocyclization of Vinyldiazo Compounds

Thermal electrocyclization of vinyldiazo compounds presents a catalyst-free method for the synthesis of pyrazoles. organic-chemistry.org This intramolecular cyclization is an operationally simple process that utilizes readily available starting materials. organic-chemistry.org The reaction proceeds by heating the vinyldiazo compound, which triggers an electrocyclic ring closure to form a dihydropyrazole intermediate. Subsequent tautomerization then leads to the aromatic pyrazole product. This methodology allows for the synthesis of mono-, di-, and tri-substituted pyrazoles with yields of up to 95%. organic-chemistry.org While specific examples for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole using this method require further investigation, the generality of the approach suggests its potential applicability for the synthesis of trifluoromethylated analogues.

Condensation and Cyclization Strategies

Condensation and cyclization reactions represent the most prevalent and versatile approaches for the construction of the pyrazole core. These strategies typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. The regiochemical outcome of these reactions is a critical aspect, often influenced by the nature of the substituents on both reactants and the reaction conditions employed.

Condensation of Arylhydrazines with Fluorinated Carbonyl Compounds

The condensation of arylhydrazines with fluorinated β-dicarbonyl compounds is a cornerstone in the synthesis of trifluoromethyl-substituted pyrazoles. The high electrophilicity of the carbonyl carbon attached to the trifluoromethyl group plays a pivotal role in directing the initial nucleophilic attack of the hydrazine, thereby influencing the regioselectivity of the cyclization.

A practical approach for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). enamine.net This method provides a direct route to the target compounds, with the separation of the resulting regioisomers being a key consideration. enamine.net The reaction of substituted hydrazines with related β-alkoxyvinyl ketones is a well-established method for pyrazole synthesis. For instance, the reaction of 2-ethoxymethylene-4-cholestan-3-one with hydrazine hydrate (B1144303) has been reported to yield the corresponding pyrazolo[3,2-c]cholest-4-ene. hilarispublisher.com

| Starting Material | Reagent | Product(s) | Key Aspect |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | One-step synthesis of a regioisomeric mixture |

An innovative one-pot synthesis of functionalized N-trifluoromethyl pyrazoles has been developed, which involves the trapping of transiently generated trifluoromethylhydrazine with various dicarbonyl compounds, including diketones and ketoesters. wuxiapptec.com This method circumvents the challenges associated with the instability of trifluoromethylhydrazine. The reactivity of these transient intermediates can be harnessed to produce a diverse array of pharmaceutically relevant N-trifluoromethyl pyrazoles in synthetically useful yields. wuxiapptec.com

Regioselective Synthesis from Trifluoroacetylated Acetylenes and Hydrazines

The reaction of trifluoroacetylated acetylenes with hydrazines offers another strategic entry to trifluoromethylated pyrazoles. The regioselectivity of this cycloaddition is a critical parameter that can be controlled by various factors, including the solvent system.

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. It has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, compared to conventional solvents like ethanol. nih.gov This effect is attributed to the unique properties of fluorinated alcohols. In a different approach, the solvent has been shown to control the outcome of the oxidation of 5-acylpyrazolines. nih.gov Depending on the solvent used, the oxidation with manganese dioxide can lead to either fully substituted pyrazoles in a polar aprotic solvent like DMSO or proceed through a deacylative pathway in a nonpolar solvent like hexane (B92381) to yield 1,3,4-trisubstituted derivatives with excellent selectivity. nih.gov

| Reaction Type | Solvent | Outcome |

| Pyrazole formation from 1,3-diketones and methylhydrazine | Fluorinated alcohols (TFE, HFIP) | Increased regioselectivity nih.gov |

| Oxidation of 5-acylpyrazolines with MnO2 | DMSO | Fully substituted pyrazoles nih.gov |

| Oxidation of 5-acylpyrazolines with MnO2 | Hexane | Deacylative oxidation to 1,3,4-trisubstituted pyrazoles nih.gov |

Preparation of 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole

The synthesis of 5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole, a valuable intermediate, is often achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine. google.comepo.org The selectivity of this reaction, favoring the desired 5-hydroxy isomer over the 3-hydroxy regioisomer, is a key challenge. Various reaction conditions have been explored to optimize the yield and selectivity. For instance, reacting ETFAA with aqueous methylhydrazine in the presence of sulfuric acid at elevated temperatures has been shown to produce the target compound. epo.org Another method involves the addition of aqueous methylhydrazine to heated ETFAA, followed by distillation. google.com The use of acetic acid as a solvent has also been reported to yield the desired product with high selectivity. google.comepo.org

| Starting Material | Reagent | Solvent/Conditions | Yield | Selectivity (5-MTP:3-MTP) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Methylhydrazine | Water, reflux | 49% | 6:1 | google.comepo.org |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Aqueous methylhydrazine | Acetic acid, 10°C to 80°C | 86.5% | 96:4 | google.comepo.org |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Aqueous methylhydrazine | 96% Sulfuric acid, 85°C | - | - | epo.org |

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Aqueous methylhydrazine | Heated to 85°C, then addition | - | - | google.com |

Practical Synthesis of Regioisomeric 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as reactions often yield a mixture of isomers that can be difficult to separate. nih.gov Practical and scalable approaches have been developed to address this issue for trifluoromethylated pyrazoles. d-nb.info

A high-yielding and practical one-step synthesis has been developed for producing a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. researchgate.netacs.org This procedure starts from the readily available building block 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). researchgate.netresearchgate.netthieme-connect.com The reaction involves the cyclocondensation of ETFBO with methylhydrazine. d-nb.infothieme-connect.com

This method has been successfully scaled to the kilogram level, demonstrating its industrial applicability. d-nb.info The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with methyl hydrazine hydrochloride provides the desired pyrazole mixture, which can then be subjected to separation. thieme-connect.com The process is notable for its efficiency and the use of accessible starting materials. enamine.net

Table 1: Synthesis of Regioisomeric Pyrazoles

| Starting Material | Reagent | Product Mixture |

|---|

Following the one-step synthesis, an efficient separation of the resulting regioisomeric mixture is crucial. A procedure for this separation has been developed based on the analysis of boiling point versus pressure diagrams. researchgate.netacs.orgenamine.net This indicates that the isomers possess sufficiently different boiling points to allow for their separation by fractional distillation on a large scale. d-nb.info This distillation-based separation is a key step in providing access to the individual, pure regioisomers for subsequent functionalization. d-nb.info

Table 2: Regioisomers and Separation Basis

| Compound | Separation Method |

|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Fractional Distillation |

Mechanistic Investigations of Pyrazole Formation Reactions

Understanding the reaction mechanisms is fundamental to developing new synthetic methods and optimizing existing ones. The formation of the pyrazole ring, particularly the construction of the N-N bond, has been the subject of detailed mechanistic studies.

The traditional synthesis of pyrazoles, such as the Knorr condensation, utilizes hydrazine or its derivatives, where the N-N bond is pre-formed and carried into the final product. nih.gov However, alternative strategies that form the N-N bond during the cyclization process are attractive as they can avoid the use of potentially hazardous reagents like hydrazine. nih.govresearchgate.net

One such advanced approach involves metal-mediated N-N coupling. nih.gov Mechanistic studies on pyrazole formation from diazatitanacycles have shown that an oxidation-induced N-N coupling can occur. murdoch.edu.aursc.orgumn.edu This process represents a rare example of formal N-N bond formation on a metal center. researchgate.net In this pathway, the metal center mediates an inner-sphere N-N coupling, a less common route for forming this bond. nih.govrsc.org Electrochemical methods have also been explored, where the coupling of amino radicals provides a sustainable approach to N-N bond formation. rsc.org

Cycloaddition reactions are a powerful tool for constructing the pyrazole core. nih.gov These reactions proceed through various key intermediates. In the well-known 1,3-dipolar cycloaddition, nitrile imines react with dipolarophiles like alkynes. nih.gov In some cases, alkyne surrogates, such as substituted bromoalkenes, are used. These reactions proceed through 5,5-disubstituted bromopyrazoline intermediates, which then undergo in-situ elimination of HBr to form the aromatic pyrazole ring. nih.gov

Oxidative cyclization provides a modern and efficient route to pyrazoles. These mechanisms often involve the formation of C-C and C-N bonds in a sequential manner, culminating in an oxidation step that leads to the aromatic pyrazole. nih.gov

A prominent example is the oxidation-induced N-N reductive elimination from diazatitanacycles. nih.govnih.gov Mechanistic studies reveal that a 2-electron oxidation of the diazatitanacyclohexadiene intermediate is the critical transformation that triggers the N-N coupling. nih.govresearchgate.net This coupling is believed to occur through an electrocyclic mechanism, analogous to a Nazarov cyclization. researchgate.net The oxidation can be achieved with various oxidants, and in some cases, a 1-electron oxidized species can disproportionate to generate the key 2-electron oxidized intermediate. nih.gov

Other examples include copper-catalyzed aerobic oxidative [3+2] cycloadditions, where air serves as a green oxidant. nih.gov These reactions can involve the formation of a hydrazonyl radical, which then undergoes cyclization to form the pyrazole ring. organic-chemistry.org

Chemical Reactivity and Functionalization of 5 Methyl 3 Trifluoromethyl 1h Pyrazole Scaffolds

Selective Functional Group Introduction

The introduction of functional groups at specific positions on the 5-methyl-3-(trifluoromethyl)-1H-pyrazole ring is crucial for developing new derivatives with tailored properties. Various synthetic methodologies can be employed to achieve this, targeting either the carbon atoms of the pyrazole (B372694) ring or the nitrogen atom.

Direct Lithiation and Subsequent Trapping for Functionalization

A thorough review of the scientific literature indicates that specific studies on the direct lithiation and subsequent electrophilic trapping of this compound have not been extensively reported. While the lithiation of the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been documented, the regioselectivity of deprotonation on the 5-methyl isomer, with its available N-H proton and C-4 position, remains an area for further investigation. The outcome of such a reaction would be influenced by the choice of base, reaction conditions, and the directing effects of the existing methyl and trifluoromethyl groups.

Bromination Reactions using N-Bromosuccinimide (NBS)

Direct Ortho-Metalation (DoM) for Position-Specific Modifications

Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, relying on a directing group to guide deprotonation to an adjacent position. For this strategy to be applied to this compound, the pyrazole would first need to be N-substituted with a suitable directing group, such as a phenyl or other aryl group. At present, there is a lack of specific studies in the scientific literature detailing the application of DoM for position-specific modifications of an N-aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold. Such studies would be valuable in exploring the synthesis of novel, specifically substituted derivatives.

Transformation into 4-Functionalized Derivatives (e.g., Halo, Nitro, Amino)

The introduction of halo, nitro, and amino groups at the 4-position of the pyrazole ring is a key transformation for the synthesis of new bioactive molecules. Despite the importance of these functionalized derivatives, a comprehensive search of the scientific literature did not yield specific methodologies for the direct halogenation (other than the potential bromination with NBS), nitration, or amination at the 4-position of this compound. The development of synthetic routes to these 4-functionalized derivatives would significantly expand the chemical space accessible from this pyrazole scaffold.

Reactions Leading to Complex Pyrazole-Containing Architectures

Beyond simple functionalization, the this compound scaffold can serve as a building block for the construction of more complex molecular architectures, such as polydentate ligands for coordination chemistry.

Formation of Fluorinated Analogs of Tris(pyrazol-1-yl)methane

Tris(pyrazol-1-yl)methane (Tpm) ligands are a well-established class of tripodal ligands used in coordination chemistry. The synthesis of fluorinated analogs of these ligands is of interest as the electron-withdrawing properties of the fluorine atoms can modulate the electronic properties of the resulting metal complexes. Research has been conducted into the synthesis of Tpm derivatives that incorporate pyrazole rings bearing trifluoromethyl groups.

One approach to synthesizing such complex molecules involves adapting existing procedures for Tpm synthesis. A study has reported the successful synthesis of a Tpm derivative with trifluoromethyl groups at the 3 and 5 positions of the pyrazole rings. researchgate.net This suggests that pyrazoles with a trifluoromethyl group at the 3-position, such as this compound, can be suitable precursors for the formation of these complex, fluorinated ligands. The synthesis of these ligands is expected to produce compounds that are highly electron-withdrawing, which can lead to interesting and unique chemical properties when they are coordinated to a metal center. researchgate.net

The general synthetic strategy for Tpm ligands often involves the reaction of a pyrazole with a methane (B114726) source, such as chloroform (B151607) or bromoform, under basic conditions. For a pyrazole like this compound, the reaction would proceed by deprotonation of the N-H proton, followed by nucleophilic attack on the methane source. This process would be repeated three times to form the central methane-carbon linkage to the three pyrazole rings.

Table 1: Potential Reaction for the Formation of a Fluorinated Tris(pyrazol-1-yl)methane Analog

| Reactants | Reagents | Product |

| This compound | CHCl₃, Base (e.g., NaOH) | Tris(5-methyl-3-(trifluoromethyl)pyrazol-1-yl)methane |

This reaction would lead to a highly fluorinated, sterically hindered ligand, with the potential for unique coordination chemistry.

Biological Activities and Therapeutic Potential of 5 Methyl 3 Trifluoromethyl 1h Pyrazole Derivatives

Anticancer Activities and Molecular Mechanisms

The quest for novel and more effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Among these, derivatives of 5-methyl-3-(trifluoromethyl)-1H-pyrazole have demonstrated notable potential in combating cancer through various mechanisms, including the disruption of the cell cycle, inhibition of key enzymes involved in cell proliferation, and direct cytotoxic effects on cancer cells.

Cell Cycle Modulation (G2/M Arrest) and Inhibition of Cancer Cell Motility

The cell cycle is a fundamental process that governs the replication and division of cells. Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain pyrazole (B372694) derivatives have been shown to interfere with this process, specifically by inducing cell cycle arrest at the G2/M phase. This checkpoint is a critical transition point where the cell prepares for mitosis. By halting the cell cycle at this stage, these compounds prevent the proliferation of cancerous cells. For instance, studies on pyrazole-oxindole conjugates have demonstrated their ability to cause cell cycle arrest in the G2/M phase, leading to apoptotic cell death. nih.gov

Furthermore, the ability of cancer cells to move and invade surrounding tissues is a key factor in metastasis, the primary cause of cancer-related mortality. Research has indicated that certain pyrazole derivatives can inhibit cancer cell motility and migration. nih.gov This inhibition of cell movement is a crucial aspect of their anticancer activity, as it can help to prevent the spread of tumors to other parts of the body.

Kinase Inhibition (e.g., Haspin, CDK2/cyclin A2)

Protein kinases are a family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.

Haspin Kinase: Haspin is a serine/threonine kinase that is crucial for the proper alignment of chromosomes during mitosis. Its inhibition can lead to mitotic defects and ultimately, cell death in cancer cells. While direct inhibition by this compound has not been extensively detailed, the broader class of pyrazole derivatives has shown promise as Haspin kinase inhibitors. For example, a series of pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of Haspin kinase, with one compound showing over 90% inhibition of Haspin enzyme activity at a concentration of 100 nM. mdpi.com This highlights the potential of the pyrazole scaffold in targeting this important mitotic kinase.

CDK2/cyclin A2: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A2, is a key regulator of the cell cycle, particularly in the S and G2 phases. Overexpression of CDK2 is common in many cancers, making it a validated target for anticancer therapies. Numerous pyrazole derivatives have been developed and evaluated as CDK2 inhibitors. nih.gov These compounds typically work by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its substrates and halting cell cycle progression. The pyrazole scaffold is considered a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. mdpi.com

Cytotoxic Effects on Various Cancer Cell Lines

A direct measure of the anticancer potential of a compound is its ability to kill cancer cells, a property known as cytotoxicity. Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines.

In one study, the compound 3-(trifluoromethyl)-5-methyl-1H-pyrazole, also referred to as L4, was synthesized and tested for its short-term cytotoxicity. The results, as summarized in the table below, demonstrate its moderate cytotoxic effects against various cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC50 (µM) of 3-(trifluoromethyl)-5-methyl-1H-pyrazole (L4) |

|---|---|---|

| CFPAC-1 | Pancreatic | >100 |

| PANC-1 | Pancreatic | >100 |

| MDA-MB-231 | Breast | >100 |

| MCF-7 | Breast | 81.48 ± 0.89 |

| CaSki | Cervical | >100 |

| HeLa | Cervical | >100 |

These findings indicate that while the parent compound shows some activity, particularly against the MCF-7 breast cancer cell line, further structural modifications may be necessary to enhance its cytotoxic potency across a broader range of cancers.

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a known contributor to various diseases, including cancer and arthritis. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation and pain, primarily by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is a key component of several well-known anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib (B62257). wikipedia.org

Comparative Studies with Standard Anti-inflammatory Drugs

The anti-inflammatory potential of trifluoromethyl-substituted pyrazole derivatives has been a subject of significant interest. In a notable study, a series of 1,5-diarylpyrazoles, structurally related to celecoxib and featuring a 3-trifluoromethyl-pyrazole core, were synthesized and evaluated. One of the derivatives, (±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid, demonstrated a significantly higher in vivo anti-inflammatory activity compared to celecoxib. acs.org In the carrageenan-induced paw edema test in rats, this compound was found to be approximately four times more potent than celecoxib. acs.org Another study on pyrazole derivatives showed that a newly synthesized compound, AD 532, exhibited promising anti-inflammatory and analgesic effects when compared to indomethacin (B1671933) and celecoxib. nih.gov

Potential for Attenuating Gastric Ulceration

A major drawback of many traditional NSAIDs is their propensity to cause gastrointestinal side effects, including gastric ulceration. This has driven the search for newer anti-inflammatory agents with improved gastric safety profiles. Research has suggested that pyrazole derivatives may offer a gastroprotective advantage.

Studies have shown that pyrazole and its simpler derivative, 3-methylpyrazole, can provide significant protection against gastric mucosal damage induced by agents like ethanol, aspirin, and hydrochloric acid. nih.gov This protective effect was long-lasting and appeared to be mediated by endogenous sulfhydryls and the prevention of early vascular injury in the gastric mucosa, rather than through the inhibition of alcohol dehydrogenase. nih.gov Furthermore, some novel pyrazole derivatives have been shown to have lower ulcerogenic effects than the standard NSAID ketoprofen. mdpi.com In comparative studies, a celecoxib derivative containing the trifluoromethyl-pyrazole moiety exhibited a significantly more favorable gastrointestinal side effect profile than celecoxib itself. acs.org These findings suggest that the pyrazole core, particularly when appropriately substituted, can contribute to a reduced risk of gastric ulceration, a highly desirable feature for an anti-inflammatory drug.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of the this compound scaffold have been the subject of significant research, revealing a range of biological activities, including notable antimicrobial properties. These compounds have been investigated for their efficacy against various pathogens, demonstrating potential as antibacterial, antifungal, and antiviral agents.

Metalloaminopeptidases (MetAPs) are essential enzymes for bacterial survival, making them a key target for the development of new antibacterial agents. nih.gov These enzymes are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation. nih.govnih.gov

While MetAPs represent a promising antibacterial target, the scientific literature available through extensive searches does not specifically detail the inhibition of bacterial Metalloaminopeptidases by derivatives of this compound. Research into inhibitors for these enzymes has explored various chemical structures, including heterocyclic compounds, with the goal of achieving selectivity for bacterial MetAPs over their human counterparts to ensure safety and efficacy. nih.govresearchgate.net However, specific studies focusing on the titled pyrazole derivatives for this mechanism of action are not prominently documented.

Research has demonstrated that derivatives of this compound possess a notable spectrum of antimicrobial activity, particularly against various bacterial and fungal strains.

The antibacterial efficacy of these compounds has been particularly pronounced against Gram-positive bacteria. nih.govnih.gov Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown them to be effective growth inhibitors of antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.govresearchgate.net Investigations into the mechanism of action suggest that these compounds can have a global, bactericidal effect on bacterial cell function, potentially through the inhibition of macromolecular synthesis processes. nih.govnih.govresearchgate.net Some derivatives have also demonstrated the ability to prevent and eradicate bacterial biofilms, which are notoriously difficult to treat. nih.gov

In the realm of antifungal activity, various pyrazole carboxamide derivatives incorporating the this compound core have been synthesized and tested. These compounds have shown moderate to good activity against a range of phytopathogenic fungi. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Bacteria | Observed Efficacy |

|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (Staphylococcus aureus, MRSA, Enterococcus faecalis, Enterococcus faecium) | Potent growth inhibitors; effective against antibiotic-resistant strains. nih.govnih.govresearchgate.net |

| 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives | Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus albus | Moderate to good antibacterial activity observed for specific derivatives. tandfonline.cominformahealthcare.com |

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Target Fungi | Observed Efficacy |

|---|---|---|

| 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives | Candida albicans, Aspergillus niger | Moderate to good antifungal activity observed for specific derivatives. tandfonline.cominformahealthcare.com |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate antifungal activities, with some compounds showing over 50% inhibition against G. zeae. researchgate.net |

Inhibition of Bacterial Metalloaminopeptidases (MetAPs)

Herbicidal Properties and Agro-chemical Applications

The pyrazole ring is a key structural motif in a number of commercial herbicides. The inclusion of a trifluoromethyl group is a common strategy in agrochemical design to enhance efficacy, and derivatives of this compound have been explored for their potential as herbicidal agents.

Several studies have confirmed the post-emergence herbicidal activity of this compound derivatives against a variety of common weeds. These compounds are applied after the weeds have germinated and started to grow.

Table 3: Post-Emergence Herbicidal Activity of this compound Derivatives

| Derivative | Target Weed(s) | Observed Efficacy |

|---|---|---|

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis (Large Crabgrass) | 82% inhibition of fresh weight. mdpi.com |

| 4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5-trifluoromethyl)-1H-pyrazole | Abutilon theophrasti (Velvetleaf) | 95% inhibition. researchgate.net |

| Phenylpyridine moiety-containing pyrazoles (general) | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate (50-60%) inhibitory activities. researchgate.netmdpi.com |

Influence of Pyrazole Substitution Patterns on Herbicidal Activity

The herbicidal efficacy of derivatives of this compound is significantly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have elucidated the importance of specific substitution patterns for maximizing phytotoxicity.

Key positions on the pyrazole ring that have been investigated include the N1, C4, and C5 positions. Modifications at these sites can dramatically alter the compound's herbicidal profile. For instance, the introduction of a trifluoromethyl group, known for its high thermal stability, lipophilicity, and electronegativity, is a common strategy to enhance biological activity. acs.orgnih.gov

Research into N-(2,2,2)-trifluoroethylpyrazole derivatives has shown that substitution at the C4 position of the pyrazole ring is critical. Specifically, the presence of a chlorine atom at the 4-position led to a compound with the highest herbicidal activity within a tested series. acs.org This highlights the positive contribution of halogen substitution at this specific location.

The substituent at the N1 position also plays a pivotal role. In a study of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, derivatives bearing a 2,2,2-trifluoroethyl group at the N1 position demonstrated superior herbicidal effects compared to those with a phenyl group at the same position. mdpi.com This suggests that an alkyl group with strong electron-withdrawing properties is favorable for activity. mdpi.com

The nature of the group attached to the C5 position has also been shown to be important. In one series of compounds, a pyrimidine (B1678525) group at the C5-position of the pyrazole resulted in better inhibitory effects against the weed Digitaria sanguinalis compared to other heterocyclic systems. nih.gov The bulkiness of substituents can also be a factor; excessively large fused heterocyclic groups attached to the pyrazole ring may lead to decreased herbicidal activity. mdpi.com

| Substitution Position | Favorable Substituent/Structural Feature | Observed Effect on Herbicidal Activity | Citation |

|---|---|---|---|

| N1 | 2,2,2-Trifluoroethyl group | Showed better inhibition effect than compounds substituted with a phenyl group. | mdpi.com |

| C4 | Chlorine atom | Exhibited the best herbicidal activity in a series of N-(2,2,2)-trifluoroethylpyrazole derivatives. | acs.org |

| C5 | Pyrimidine group (via an oxy link) | Had better inhibitory effect on Digitaria sanguinalis than other tested heterocyclic groups. | nih.gov |

| General | Sulfonylmethylene linker (vs. thiomethylene) | Resulted in a higher inhibition rate for Echinochloa crus-galli and Digitaria sanguinalis. | acs.org |

| General | Less bulky fused heterocycles | Bulkiness of the substituent at the pyrazole ring might be attributable to a decrease in herbicidal activity. | mdpi.com |

Inhibition of Chlorophyll (B73375) and Carotenoid Biosynthesis

A notable mechanism of action for certain this compound derivatives is the inhibition of pigment biosynthesis in plants, leading to a characteristic "bleaching" effect. nih.gov This symptom, visible as white foliage on treated plants, occurs when a herbicide interferes with the carotenoid biosynthesis pathway. nih.gov Carotenoids are essential pigments that protect chlorophyll from photooxidation; in their absence, chlorophyll is rapidly destroyed by light, resulting in the bleached appearance. nih.gov

Several studies have identified pyrazole derivatives that induce these bleaching symptoms. For example, certain 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives were observed to exhibit bleaching activities against Echinochloa crusgalli (barnyard grass).

More specifically, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine was shown to cause bleaching activity on green weeds. nih.govmdpi.com This compound demonstrated excellent post-emergence herbicidal effects against Digitaria sanguinalis, with its mode of action linked to the inhibition of carotenoid biosynthesis. nih.gov The bleaching effect was also prominent against other species, including Brassica campestris, Pennisetum alopecuroides, and Echinochloa crusgalli. mdpi.com This indicates that the specific combination of a 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl core connected to a 5-chloropyrimidine (B107214) moiety is effective in disrupting this vital metabolic pathway in plants. nih.govmdpi.com

| Compound Name | Observed Biological Activity | Affected Weed Species | Citation |

|---|---|---|---|

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Bleaching activity on green weeds; excellent post-emergence herbicidal effect. | Digitaria sanguinalis L., Brassica campestris, Pennisetum alopecuroides, Echinochloa crusgalli | nih.govmdpi.com |

| Various 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives | Bleaching activities. | Echinochloa crusgalli (L.) Beauv |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Pyrazole (B372694) Ring Substitution on Biological Efficacy

Appropriate substitution on the pyrazole ring is a key strategy for modulating the pharmacological profile of its derivatives, significantly enhancing their efficacy and selectivity for various biological targets. researchgate.netnih.gov

Enhancement of Anticancer Potency and Selectivity

The substitution pattern on the pyrazole ring profoundly influences the anticancer activity of its derivatives. nih.gov Research has consistently shown that specific substitutions can lead to potent and selective anticancer agents that interact with various targets like cyclin-dependent kinases (CDK), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). nih.govnih.gov

For instance, studies on pyrazole benzothiazole (B30560) hybrids revealed that the presence of electron-withdrawing groups on the aryl rings attached to the pyrazole core resulted in the greatest growth inhibition against several cancer cell lines. nih.gov Similarly, fusing the pyrazole ring with other heterocyclic systems can modulate activity. One study found that a simple pyrazole derivative was highly active against the breast cancer cell line MCF7, but fusing it to a pyrimidine (B1678525) ring led to a decrease in activity against the same line. sci-hub.se The position of substituents is also critical; an ortho substitution on a pyrazole ring in one series of compounds proved important for its selectivity for JAK1 over JAK2, another important cancer target. nih.gov

| Compound Type | Key Substitutions | Target/Cell Line | Observed Activity | Source |

|---|---|---|---|---|

| Pyrazole Benzothiazole Hybrid | Electron-withdrawing groups | HT29, PC3, A549, U87MG | Potent activity (IC₅₀: 3.17-6.77 µM) | nih.gov |

| Indole-Pyrazole Hybrid | Indole moiety | HCT116, MCF7, HepG2, A549 | Potent inhibition (IC₅₀ < 23.7 µM) | nih.gov |

| Fused Pyrazole Derivative | Fused Pyridopyrimidine | Leukemia CCRF-CEM | Increased activity (GI: 41.37%) | sci-hub.se |

| Simple Pyrazole Derivative | Unfused pyrazole core | MCF7 (Breast Cancer) | Strong activity (GI: 49.88%) | sci-hub.se |

Modulation of Antinociceptive Activity by Electron-Withdrawing Groups

The analgesic, or antinociceptive, properties of pyrazole derivatives can be significantly enhanced by the addition of electron-withdrawing groups. These groups alter the electronic character of the molecule, which can lead to stronger interactions with biological targets involved in pain pathways. researchgate.net

Studies have demonstrated a clear correlation between the presence of such groups and increased pain inhibition. For example, pyrazole derivatives featuring substituents like chloro, trifluoromethyl, nitro, and bromo groups on attached phenyl rings have shown notable antinociceptive efficacy. This suggests that modulating the electronic properties of the pyrazole scaffold is a viable strategy for developing potent non-opioid analgesics. nih.gov The antinociceptive effect of some pyrazoline derivatives has been attributed to their anti-inflammatory action, which involves the inhibition of prostaglandin (B15479496) release. mdpi.com

| Compound Type | Electron-Withdrawing Group(s) | Pain Inhibition (%) | Source |

|---|---|---|---|

| Benzofuran Pyrazole | Chloro and Trifluoromethyl | 24% | |

| Benzofuran Pyrazole | Nitro and Bromo | 60% | |

| Benzofuran Carbaldehyde | Formyl | 35-50% |

Role of Trifluoromethyl Group Position and Presence

The trifluoromethyl (CF₃) group is a critical functional group in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can enhance membrane permeability and binding affinity. ontosight.aimdpi.com Its incorporation into the pyrazole scaffold, particularly at the 3- or 5-position, is strongly associated with significant variations in the biological activity profile of the resulting compounds. nih.govresearchgate.net

The presence of a trifluoromethyl group at the C3-position of the pyrazole ring, as seen in the well-known anti-inflammatory drug Celecoxib (B62257), provides superior selectivity and potency for COX-2 inhibition compared to a simple methyl group. wikipedia.org This enhancement is attributed to the CF₃ group's ability to fine-tune the physicochemical characteristics of the molecule, leading to improved drug-receptor interactions. mdpi.com The dual incorporation of both trifluoromethyl and cyano groups into the pyrazole ring has also proven to be a valuable strategy in the development of bioactive molecules, with some analogues of Celecoxib showing enhanced inhibitory activity towards COX-2. chinesechemsoc.org

Influence of Functional Group Diversity on Biological Profiles

The versatility of the pyrazole scaffold allows for the introduction of a wide range of functional groups at various positions, leading to a remarkable diversity of biological activities. researchgate.netrsc.orgglobalresearchonline.net Pyrazole derivatives have been reported to possess anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties, among others. researchgate.netnih.govnih.govmdpi.com

The nature of the substituents dictates the therapeutic application. For instance:

Antiproliferative and Antioxidant Activity: Phenylamino pyrazole derivatives decorated at positions 1, 3, and 4 have been evaluated for their antiproliferative and antioxidant properties. researchgate.net

Antifungal Activity: The introduction of an aryl trifluoromethoxy moiety into the pyrazole structure has yielded compounds with potent antifungal activity. nih.gov

Anti-inflammatory and Analgesic Activity: The fusion of thiophene (B33073) and pyrazole moieties has been explored to create potent anti-inflammatory and analgesic agents. rjpbr.com Similarly, the presence of a 4-amino-3-trifluoromethyl-5-phenylpyrazole structure has been identified as a lead for developing new pharmacologically active compounds with analgesic and anti-inflammatory properties. mdpi.com

Antiviral Activity: Derivatives with a chloro group at the R position have shown potent antiviral activity against a broad panel of viruses. nih.gov

| Functional Group / Moiety | Associated Biological Activity | Source |

|---|---|---|

| Aryl Trifluoromethoxy | Antifungal | nih.gov |

| Thiophene | Anti-inflammatory, Analgesic | rjpbr.com |

| Chloro group | Antiviral | nih.gov |

| Phenylamino | Antiproliferative, Fungicidal | researchgate.netnih.gov |

| Sulfone moieties | Antimicrobial | nih.gov |

Stereochemical Considerations and Regioselectivity in Bioactivity

The spatial arrangement of atoms (stereochemistry) and the specific placement of substituents on the pyrazole ring (regioselectivity) are fundamental principles in molecular design that dictate a compound's biological activity. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), a reaction that can lead to the formation of two different regioisomers. nih.govacs.org

Computational and Theoretical Investigations of 5 Methyl 3 Trifluoromethyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations provide valuable insights into their behavior and characteristics.

Electronic Structure Analysis (Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For pyrazole systems, DFT calculations are employed to determine the energies of these orbitals and map their electron density distributions, which helps in predicting the sites most susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties

DFT calculations are also utilized to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and the molecular structure. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for pyrazole derivatives have been shown to correlate well with experimental findings. These predictions aid in the assignment of vibrational modes and chemical shifts, providing a deeper understanding of the molecular structure and bonding.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, such as an enzyme.

Ligand-Enzyme Interaction Studies (e.g., α-Glucosidase and α-Amylase)

For pyrazole derivatives that exhibit potential as enzyme inhibitors, molecular docking is used to predict the preferred binding orientation of the compound within the active site of the target enzyme. Enzymes such as α-glucosidase and α-amylase are common targets in the study of anti-diabetic agents. Docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-enzyme complex. Following docking, MD simulations can be performed to study the dynamic stability of the complex over time.

Elucidation of Binding Modes and Inhibition Constants

By analyzing the results of docking and MD simulations, researchers can elucidate the specific binding modes of pyrazole derivatives. This includes identifying the key amino acid residues in the enzyme's active site that are involved in the interaction. Furthermore, computational methods can be used to estimate the binding affinity and predict the inhibition constant (Ki), which quantifies the potency of the inhibitor. These theoretical predictions are invaluable for guiding the design and optimization of more effective enzyme inhibitors.

Mechanistic Computational Chemistry

Mechanistic computational chemistry involves the use of computational methods to study the detailed steps of a chemical reaction. For novel pyrazole compounds, this can include investigating their synthesis pathways or the mechanism of their action at a molecular level. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction energy profile and gain a deeper understanding of the underlying reaction mechanism. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes or more potent bioactive molecules.

Tautomeric Equilibrium and its Influence on Reactivity

A fundamental aspect influencing the reaction mechanisms of 5-methyl-3-(trifluoromethyl)-1H-pyrazole is its tautomerism. The pyrazole ring can exist in two tautomeric forms: this compound and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. Computational studies have been employed to determine the relative stabilities of these tautomers, which is crucial for predicting the regioselectivity of subsequent reactions.

Theoretical calculations, often performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set, have consistently shown that the tautomer with the electron-withdrawing trifluoromethyl group at the 3-position is more stable. nih.govresearchgate.net This preference is attributed to the electronic effects of the substituents on the pyrazole ring. The electron-donating methyl group at the 5-position further stabilizes this arrangement.

Table 1: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311++G(d,p) | 0.00 |

| 3-methyl-5-(trifluoromethyl)-1H-pyrazole | B3LYP/6-311++G(d,p) | +2.5 |

Note: The data in this table is illustrative and based on general findings for similar pyrazole systems. Specific computational studies on this compound may provide slightly different values.

The greater stability of the 3-trifluoromethyl tautomer implies that it will be the predominant species in a reaction mixture, thus dictating the outcome of many reactions. For instance, in electrophilic substitution reactions, the position of attack will be determined by the electronic distribution in this more stable tautomer.

[3+2] Cycloaddition Reactions for Pyrazole Ring Synthesis

The formation of the this compound ring itself is often achieved through a [3+2] cycloaddition reaction. Computational studies have been instrumental in understanding the mechanism and regioselectivity of these reactions. A common synthetic route involves the reaction of a trifluoromethylated 1,3-dipole with an appropriate dipolarophile.

For example, the reaction of a nitrile imine with an alkene can lead to the formation of a pyrazoline, which is then oxidized to the corresponding pyrazole. DFT calculations can model the transition states for the possible regioisomeric pathways, allowing for the prediction of the major product. mdpi.com The calculations typically show that the observed regioselectivity is a result of both steric and electronic factors in the transition state. researchgate.net

Table 2: Calculated Activation Energies for the [3+2] Cycloaddition Leading to Trifluoromethyl-Substituted Pyrazolines

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Formation of 5-substituted pyrazoline (major product) | TS1 | 15.2 |

| Formation of 4-substituted pyrazoline (minor product) | TS2 | 18.7 |

Note: This data is representative of computational studies on similar cycloaddition reactions and serves to illustrate the role of computational chemistry in predicting regioselectivity.

These computational findings are crucial for designing synthetic strategies that favor the desired regioisomer of this compound.

Functionalization of the Pyrazole Ring

Computational studies also shed light on the mechanisms of functionalization of the pre-formed this compound ring. Reactions such as electrophilic aromatic substitution, metallation, and nucleophilic substitution have been investigated theoretically for related pyrazole systems.

For instance, in the case of electrophilic substitution, the calculated electrostatic potential map and Fukui functions can predict the most likely sites for electrophilic attack. For this compound, the C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.

Metallation reactions, often a prelude to further functionalization, have also been a subject of computational inquiry. The mechanism of deprotonation by a strong base can be modeled to understand the kinetic and thermodynamic factors that govern the regioselectivity of metallation.

Applications Beyond Biology and Pharmaceutical Sciences

Materials Science Applications

In materials science, the focus is on creating novel materials with specific, tailored properties. The incorporation of the pyrazole (B372694) ring, combined with the electron-withdrawing trifluoromethyl group and the methyl group, imparts unique electronic and coordination characteristics to molecules, making them suitable for a range of applications.

Derivatives of trifluoromethyl-substituted pyrazoles have been investigated for their potential in organic light-emitting diodes (OLEDs). For instance, newly synthesized 6-CF3-1H-pyrazolo[3,4-b]quinolines, which feature a pyrazole core, have been characterized for their electroluminescent applications. mdpi.com When used as an emitter in an OLED device, these compounds have been shown to produce a deep bluish-green emission in the spectral range of 481–506 nm. mdpi.comresearchgate.net

In a specific double-layer OLED device with the architecture ITO/PEDOT:PSS/active layer/ETM/Ca/A, where the active layer was a mixture of a host material doped with these pyrazolo[3,4-b]quinoline dyes, bright bluish-green light was observed. mdpi.com One of the most effective diodes, based on 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline, achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A at 506 nm. mdpi.comresearchgate.net The fluorescence in these phenyl-decorated pyrazoloquinolines is attributed to a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com

Table 1: Performance of an OLED Device Employing a Trifluoromethyl-Substituted Pyrazoloquinoline Derivative

| Parameter | Value |

|---|---|

| Emitter | 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline |

| Emission Color | Deep Bluish-Green |

| Emission Spectra Range | 481–506 nm |

| Maximum Brightness | ~1436.0 cd/m² |

| Maximum Current Efficiency | 1.26 cd/A |

| CIE Coordinates | (0.007, 0.692) |

The same family of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinoline derivatives has also been applied in the fabrication of bulk heterojunction (BHJ) solar cells. mdpi.com These organic solar cells were constructed with an architecture of ITO/PEDOT:PSS/active layer/Al. mdpi.com The active layer consisted of a blend of the pyrazoloquinoline derivative and a polymer, poly(3-decylthiophene-2,5-diyl). mdpi.com

For a solar device utilizing 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline in the active layer, a power conversion efficiency of approximately 0.38% was achieved. mdpi.comresearchgate.net This particular device had an active layer thickness of 111 nm, a short-circuit current density (JSC) of 32.81 μA/cm², and an open-circuit voltage (VOC) of 0.78 V. mdpi.comresearchgate.net The number and position of phenyl groups on the molecule were found to modulate the HOMO energy levels, which in turn influences the photovoltaic performance. mdpi.com

Table 2: Photovoltaic Performance of a BHJ Solar Cell with a Trifluoromethyl-Substituted Pyrazoloquinoline Derivative

| Parameter | Value |

|---|---|

| Active Layer | 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline + PDT |

| Power Conversion Efficiency | ~0.38% |

| Active Layer Thickness | 111 nm |

| Short-Circuit Current Density (JSC) | 32.81 μA/cm² |

| Open-Circuit Voltage (VOC) | 0.78 V |

Pyrazole derivatives are well-regarded in coordination chemistry for their ability to act as ligands in the formation of coordination compounds. researchgate.net The nitrogen atoms in the pyrazole ring can donate lone pairs of electrons to form coordinate bonds with metal ions. This has led to the synthesis of various metal complexes with pyrazole-based ligands. nih.gov

For example, mononuclear coordination complexes of cadmium(II), copper(II), and iron(II) have been successfully synthesized using ligands derived from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov In these complexes, the pyrazole-containing ligand coordinates with the metal center. nih.gov Similarly, a ditopic triazole-pyrazole ligand, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole, has been used to prepare mononuclear complexes of nickel(II), cobalt(II), cadmium(II), and copper(II). mdpi.com In these structures, the ligand coordinates in a bidentate fashion, using one nitrogen atom from the triazole ring and another from the pyrazole fragment. mdpi.com The versatility of pyrazole derivatives as ligands allows for the construction of polynuclear complexes that can serve as models for bioinorganic systems. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole |

| 6-CF3-1H-pyrazolo[3,4-b]quinolines |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline |

| 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline |

| poly(3-decylthiophene-2,5-diyl) |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Improved Yields and Selectivity

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, environmentally friendly, and regioselective methods continues to be a primary focus for chemists. mdpi.comias.ac.in Traditional methods like the Knorr pyrazole synthesis, while foundational, can sometimes result in mixtures of regioisomers, necessitating complex purification steps. mdpi.com

Future synthetic strategies will likely concentrate on several key areas:

Catalysis: The use of novel catalysts, such as nano-ZnO, has already demonstrated the potential to improve yields (up to 95%) and shorten reaction times in the synthesis of substituted pyrazoles. mdpi.com Further exploration of transition-metal catalysts, photoredox catalysis, and metal-free approaches could lead to even milder reaction conditions and greater functional group tolerance. mdpi.comorganic-chemistry.org

Flow Chemistry: The application of flow reactors for reactions such as the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole allows for better control over reaction parameters, leading to safer and more scalable processes for creating functionalized derivatives. enamine.netacs.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to generating molecular diversity by combining three or more reactants in a single step. nih.gov Designing new MCRs for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives could significantly accelerate the discovery of new bioactive compounds.

Regiocontrol: A major challenge in pyrazole synthesis is controlling the regioselectivity, particularly when using unsymmetrical dicarbonyl compounds or their equivalents. mdpi.com Recent studies have shown that the choice of hydrazine (B178648) salt (e.g., arylhydrazine hydrochloride vs. free hydrazine) can dictate the formation of either the 1,3- or 1,5-regioisomer, respectively. acs.org Future work will likely focus on developing more predictable and substrate-independent methods for achieving complete regiocontrol. A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) has been developed for the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, with subsequent separation procedures being elaborated. enamine.net

| Synthetic Approach | Key Features & Advantages | Future Research Focus | Reference |

|---|---|---|---|

| Catalysis (e.g., nano-ZnO, photoredox) | High yields, short reaction times, mild conditions, environmentally friendly. | Development of new catalysts for enhanced selectivity and broader substrate scope. | mdpi.comorganic-chemistry.org |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Integration of flow synthesis with in-line purification and analysis for automated production. | enamine.netacs.org |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of compound libraries. | Discovery of novel MCRs to access new pyrazole scaffolds. | nih.gov |

| Regiocontrolled Synthesis | Selective formation of a single regioisomer, simplifying purification. | Developing new reagents and conditions for predictable and universal regioselectivity. | acs.org |

Targeted Drug Design Based on SAR and Mechanistic Insights

The 3-(trifluoromethyl)pyrazole (B122699) motif is a privileged scaffold in drug discovery, present in several marketed drugs. researchgate.net The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. researchgate.net Future drug design efforts will leverage detailed Structure-Activity Relationship (SAR) and mechanistic studies to create next-generation therapeutics.

Key research directions include:

SAR Exploration: Systematic modification of the pyrazole core is crucial for optimizing biological activity. For instance, SAR studies on pyrazole-based inhibitors of metalloproteases like meprin α and β have shown that substitutions at the N1, C3, and C5 positions significantly impact potency and selectivity. nih.gov Similar comprehensive SAR studies on this compound derivatives against various targets will be essential.

Mechanism-Based Inhibitor Design: Understanding how these molecules interact with their biological targets at a molecular level is key to designing more effective drugs. For example, pyrazole derivatives have been designed as tubulin polymerization inhibitors, a validated anticancer strategy. researchgate.net Future work could involve co-crystallization studies to visualize binding modes and guide the design of inhibitors with improved affinity and specificity.

Fragment-Based Drug Discovery (FBDD): The this compound core can be used as a starting fragment in FBDD campaigns. By identifying weak-binding fragments and then growing or linking them, highly potent and selective drug candidates can be developed.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity and biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. researchgate.netacs.org This computational-first approach can significantly reduce the time and cost associated with drug discovery.

| Drug Design Strategy | Objective | Example Application | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Optimize potency and selectivity by modifying the chemical structure. | Varying substituents on the pyrazole ring to improve inhibition of store-operated calcium entry (SOCE). | nih.gov |

| Mechanism-Based Design | Create inhibitors based on the target's catalytic mechanism or binding site structure. | Designing combretastatin-pyrazole hybrids as tubulin polymerization inhibitors for cancer therapy. | researchgate.net |

| Fragment-Based Drug Discovery (FBDD) | Build potent ligands from small, weakly binding fragments. | Using the pyrazole core as a starting point to develop inhibitors for new protein targets. | researchgate.net |

| Computational Modeling (QSAR/Docking) | Predict activity and guide the design of new compounds. | Docking pyrazole-carboxamide derivatives into the active site of succinate (B1194679) dehydrogenase to predict antifungal activity. | acs.org |

Exploration of New Biological Targets and Disease Areas

While pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of the this compound scaffold is yet to be realized. nih.govnih.govnih.gov

Future research will focus on:

Novel Anticancer Targets: Research has demonstrated the efficacy of pyrazole derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and leukemia (K562). nih.govnih.gov Future studies will aim to identify the specific molecular targets responsible for these effects, moving beyond general cytotoxicity to targeted therapies. For example, pyrazole derivatives have been investigated as inhibitors of specific kinases or signaling pathways crucial for tumor growth. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. nih.gov Pyrazole derivatives have shown promise in this area. Screening libraries of this compound derivatives against a broad panel of pathogenic bacteria and fungi could identify novel leads. The compound is a key component of Penthiopyrad, an agricultural fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). researchgate.netacs.org

Neurodegenerative and Metabolic Diseases: The privileged structure of pyrazoles makes them attractive candidates for complex diseases. Exploration of their effects on targets relevant to Alzheimer's disease, diabetes, or obesity could open up new therapeutic avenues. nih.gov

Agrochemicals: Beyond pharmaceuticals, trifluoromethyl-pyrazoles are vital in agrochemistry. nih.govresearchgate.net Research into new derivatives could lead to the development of more potent and environmentally benign pesticides and herbicides, addressing the need for sustainable agriculture.

Advanced Materials Science Applications

The application of pyrazole derivatives is not limited to the life sciences. Their unique electronic and photophysical properties make them attractive for use in advanced materials. mdpi.comresearchgate.net The incorporation of a trifluoromethyl group can further enhance these properties.

Future research in this area will likely include:

Organic Electronics: Pyrazole derivatives with extended conjugation can exhibit fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.commdpi.com Specifically, trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been synthesized and characterized for their electroluminescent properties. mdpi.com Further research will involve synthesizing new derivatives and tuning their electronic properties to improve the efficiency and stability of these devices.

Sensors: The pyrazole nucleus can act as a ligand, binding to metal ions. This property can be exploited to create chemical sensors. mdpi.com For example, bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been used as reversible chemosensors for the detection of metal ions like Cu²⁺ and Ni²⁺ at nanomolar concentrations. mdpi.com Future work could focus on developing sensors with higher selectivity and sensitivity for specific environmental pollutants or biological analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Trifluoromethyl-substituted pyrazoles are used as standard ligands in coordination chemistry. sci-hub.se These ligands can be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Q & A

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows distinct aromatic proton signals at δ 7.2–7.8 ppm and CF₃ resonance near δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 227.19 for a related pyrazole-amine derivative) .

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, resolving disorder in the trifluoromethyl group requires high-resolution data (<1.0 Å) and iterative refinement .

What strategies are effective in resolving contradictions between computational and experimental data for pyrazole derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–F bond in CF₃ group: ~1.33 Å) with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

- Statistical Validation : Apply Hamilton’s R-factor ratio test to assess model reliability in SHELXL. For example, a >5% difference in R-factors between models suggests overfitting .

How can reaction conditions be optimized for introducing substituents to the pyrazole core while preserving the CF₃ group?

Q. Advanced

- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization. For example, triazenylpyrazole precursors enable regioselective coupling with alkynes under Cu(I) catalysis .

- Temperature Control : Maintain reactions at 50–60°C to prevent CF₃ cleavage, as higher temperatures (>80°C) risk defluorination .

- Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings, achieving >80% yield for aryl-substituted derivatives (e.g., 4-methoxyphenyl groups) .

How do steric and electronic effects of the trifluoromethyl group influence the biological activity of pyrazole-based inhibitors?

Q. Advanced

- Steric Effects : The CF₃ group at position 3 enhances binding to hydrophobic pockets (e.g., carbonic anhydrase IX inhibitors show IC₅₀ < 10 nM when CF₃ is present) .

- Electronic Effects : Electron-withdrawing CF₃ increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks in prodrug activation .

- Case Study : AZD 3965, a thienopyrimidine derivative with a 5-methyl-3-(trifluoromethyl)pyrazole moiety, exhibits potent inhibition of monocarboxylate transporter 1 (MCT1) due to optimized lipophilicity (logP = 2.8) .